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18-Methoxycoronaridine (18-MC) is a putative anti-addictive agent that functions as a selective a3p4
nicotinic receptor antagonist [1]. Research demonstrates its efficacy in reducing self-administration of and
craving for various substances, including cocaine, methamphetamine, morphine, nicotine, and ethanol [1]. A
key challenge in treating substance use disorders is the high rate of relapse, which is often triggered by
exposure to drug-paired conditioned stimuli (CS) [1] [2]. The reinstatement animal model is a widely used

pre-clinical tool for studying this relapse-like behavior and for screening potential pharmacotherapies [1].

This protocol details the application of 18-MC within a musical cue-induced reinstatement model for
cocaine seeking, a method that uses a complex contextual cue more analogous to human environmental
triggers than simple lights or tones [1]. The notes also integrate findings from a recent human clinical trial on
a related behavioral "retrieval-extinction" intervention, highlighting the translational potential of disrupting

maladaptive drug memories [2].

Experimental Protocols

The following sections provide step-by-step methodologies for key experiments investigating 18-MC's

effects.

Musical Cue-Induced Reinstatement of Cocaine Seeking in Rats

This protocol, adapted from Polston et al. (2012), validates music as a powerful contextual CS and tests 18-

MC's ability to block cue-induced drug seeking [1].
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2.1.1 Animals and Materials

e Animals: Female Sprague-Dawley rats (approximately 250 g at start). Female rats are often used in
such studies due to their hormonal cycle potentially influencing reward sensitivity.
e Drugs:
o Cocaine HCI: Dissolved in 0.9% sterile saline at a concentration of 2 mg/ml, pH adjusted to
neutral (~0.4 mg/kg/infusion dose for self-administration).
o 18-MC: 40 mg/kg. Administered via intraperitoneal (i.p.) injection. Saline is used as the vehicle
control.
e Apparatus: Standard operant conditioning chambers equipped with:
Two levers (active and inactive).

o

o

A cue light and a house light.
An infusion pump for intravenous drug delivery.
o A speaker system for playing the musical CS.
¢ Musical Conditioned Stimulus (CS): A specific musical selection is played exclusively during self-
administration sessions.

[¢]

2.1.2 Detailed Procedure

The experimental design involves several distinct phases, as summarized in the workflow below.
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Musical Cue-Induced Reinstatement Protocol

18-MC Administration
(40 mg/kg, i.p.)

Start: Animal Acclimation

Self-Administration (10-14 days)
- Active lever press — Cocaine infusion + Music CS
- Trains drug-cue association

Administered
prior to test

Extinction (=7 days)
- Lever presses yield no infusion & no music
- Reduces operant behavior

Reinstatement Test (1 day)
- Music CS is presented again
- No drug available
- Measures drug-seeking behavior

Click to download full resolution via product page

¢ Phase 1: Surgical Implantation (if applicable). Rats are implanted with chronic indwelling jugular
catheters for intravenous drug delivery. Catheters are flushed daily with heparinized saline to maintain
patency.
¢ Phase 2: Self-Administration Training (10-14 days). Rats learn to press an "active" lever on a
fixed-ratio 1 (FR1) schedule of reinforcement. Each active lever press results in:
o A cocaine hydrochloride infusion (~0.4 mg/kg/infusion).
o A 5-second presentation of the musical CS.
o A 20-second timeout period, signaled by the illumination of a cue light above the active lever.
Responses on an "inactive" lever are recorded but have no programmed consequences.

¢ Phase 3: Extinction Training (Minimum 7 days, or until criterion met). The extinction phase
begins. During these sessions:
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o Lever presses result in neither cocaine infusion nor the presentation of the musical CS.
o Sessions continue until the number of active lever presses is significantly reduced and stable
(e.g., <25 presses per session for 2-3 consecutive days).
¢ Phase 4: Reinstatement Test. On the test day, rats are randomly assigned to receive an injection of

either 18-MC (40 mg/kg, i.p.) or saline vehicle. After a pre-treatment interval, they are placed back
into the operant chambers. The musical CS is presented continuously, but lever presses remain
unreinforced. Drug-seeking behavior is quantified as the number of responses on the previously
active lever during the test session.

2.1.3 Data Analysis

¢ Primary Measure: Number of active lever presses during the reinstatement test session. Data are
typically analyzed using a two-way ANOVA with factors for Group (Music-Conditioned vs. Controls)

and Treatment (18-MC vs. Saline), followed by post-hoc tests.
e Secondary Measures: Changes in extracellular dopamine in the Basolateral Amygdala (BLA),
measured via in vivo microdialysis during reinstatement [1].

Adjunct Protocol: CS-Triggered Retrieval-Extinction in Humans

This recent human trial provides a complementary behavioral approach that targets the reconsolidation of
drug-related memories [2]. Its parameters are summarized in the table below for easy comparison with the

animal model.
2.2.1 Study Participants and Design

e Participants: Individuals with Methamphetamine Use Disorder (MUD). Key exclusion criteria include
major psychiatric or neurological disorders and use of other addictive substances.
¢ Design: Single-center, randomized, controlled trial with three intervention arms.

2.2.2 Detailed Procedure

¢ Day 1: Baseline Assessment. Participants are exposed to neutral and methamphetamine-related
video cues. Cue-induced craving (self-reported) and salivary cortisol levels are measured as
primary outcomes.
e Days 2 & 3: Intervention. Participants complete one of the following interventions on two
consecutive days:
o Retrieval-10min-Extinction (Experimental): A 5-minute METH-related video (CS) to trigger
memory retrieval, followed by a 45-minute extinction training (unreinforced CS exposure) after a
10-minute delay (within the reconsolidation window).
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o Retrieval-6h-Extinction (Sham Comparator): The same retrieval trial, but extinction training
occurs after a 6-hour delay (outside the reconsolidation window).
o No-Retrieval Extinction (Control): Extinction training without a preceding memory retrieval

trial.

e Days 4, 34, and 184: Follow-up Assessments. Cue-induced craving and salivary cortisol are
measured post-intervention and at one-month and six-month follow-ups to assess long-term efficacy.

Data Summary and Key Findings

The quantitative outcomes from the cited studies are summarized in the following tables for easy

comparison.

Table 1: Key Findings from Animal Model (Polston et al., 2012) [1]

Experimental Measure

Music + Saline
Group

Music + 18-MC
Group

Key Interpretation

Reinstatement Lever
Presses

BLA Dopamine During
Reinstatement

General Locomotion &
Saccharin SA

Significantly
Increased

Significantly
Increased

Unaffected by
18-MC

No significant
increase

Not measured in
this group

Unaffected by
18-MC

18-MC blocked music-induced drug
seeking.

Music CS directly activates reward
circuitry.

Effect is specific to drug-seeking,
not general reward or motor
function.

Table 2: Protocol & Outcomes from Human Trial (Zheng et al., 2025) [2]

Protocol Parameter

Retrieval-6h-

Retrieval-10min-Extinction

Extinction

No-Retrieval
Extinction

Memory Retrieval

Extinction Delay

Yes (5-min METH video)

10 minutes

6 hours

Yes (5-min METH No
video)

N/A
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. . L Retrieval-6h- No-Retrieval
Protocol Parameter Retrieval-10min-Extinction . o
Extinction Extinction

Cue-Induced Craving Lasting reduction (up to 6 No lasting reduction  No lasting reduction

months)
Salivary Cortisol Lasting reduction (up to 6 No lasting reduction  No lasting reduction
Response months)
Proposed Mechanism  Disruption of memory Extinction learning Extinction learning

reconsolidation only only

Concluding Notes for Researchers

e Mechanism of Action: 18-MC is believed to exert its effects by blocking a3B4 nicotinic receptors in
the medial habenula and interpeduncular nucleus, indirectly modulating the mesolimbic dopamine
pathway and thereby reducing the salience of drug-associated cues [1]. The success of the retrieval-
extinction protocol further underscores the critical role of memory reconsolidation in cue-induced
craving [2].

¢ Advantages of the Model: Using music as a contextual CS provides a more complex and
ethologically relevant stimulus compared to simple discrete cues, potentially offering better
translational predictive value for human addiction, where relapse is triggered by multifaceted
environmental contexts [1].

e Considerations for Application: The efficacy of 18-MC in blocking reinstatement highlights its
potential as a pharmacological adjunct to behavioral therapies. The human retrieval-extinction
protocol offers a powerful, non-pharmacological strategy that could be combined with agents like 18-
MC to synergistically prevent relapse by targeting both the motivational (craving) and mnemonic (drug
memories) components of addiction [1] [2].
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To cite this document: Smolecule. [Introduction to 18-MC and Reinstatement Models]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b649617#18-mc-extinction-

reinstatement-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 717

Tech Support


https://www.smolecule.com/products/b649617#18-mc-extinction-reinstatement-models
https://www.smolecule.com/products/b649617#18-mc-extinction-reinstatement-models
https://www.smolecule.com/products/b649617#18-mc-extinction-reinstatement-models
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s649617?utm_src=pdf-bulk
https://www.smolecule.com/products/s649617?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

